- Syntheses of Heterocycle-2,3-Fused Indoline and Azaindoline Derivatives, Synlett, 2021, 32(10), 1034-1038

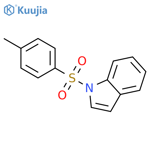

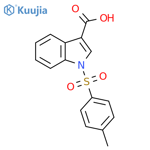

Cas no 90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole)

90481-77-9 structure

Nombre del producto:3-Bromo-1-(p-toluenesulfonyl)indole

Número CAS:90481-77-9

MF:C15H12BrNO2S

Megavatios:350.230281829834

MDL:MFCD09260442

CID:798385

PubChem ID:11210274

3-Bromo-1-(p-toluenesulfonyl)indole Propiedades químicas y físicas

Nombre e identificación

-

- 3-Bromo-1-tosyl-1H-indole

- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]-

- 3-bromo-1-(4-methylphenyl)sulfonylindole

- 3-Bromo-1-(p-toluenesulfonyl)indole

- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]

- 3-bromo-1-(4-toluenesulfonyl)indole

- 3-bromo-1-(toluene-4-sulfonyl)-1H-indole

- 3-bromo-1-tosylindole

- 3-Bromo-N-(p-toluenesulfonyl)indole

- 3-bromo-N-tosylindole

- 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)

- CS-M3673

- DTXSID40458900

- 3-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOLE

- VQWIINXTMHBRDW-UHFFFAOYSA-N

- AKOS015835805

- DB-128244

- SCHEMBL517434

- AB49974

- 3-BROMO-1-(4-METHYLBENZENESULFONYL)INDOLE

- MFCD09260442

- BS-23046

- 90481-77-9

-

- MDL: MFCD09260442

- Renchi: 1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3

- Clave inchi: VQWIINXTMHBRDW-UHFFFAOYSA-N

- Sonrisas: O=S(N1C2C(=CC=CC=2)C(Br)=C1)(C1C=CC(C)=CC=1)=O

Atributos calculados

- Calidad precisa: 348.97700

- Masa isotópica única: 348.97721g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 20

- Cuenta de enlace giratorio: 2

- Complejidad: 439

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 4.3

- Superficie del Polo topológico: 47.4Ų

Propiedades experimentales

- Denso: 1.51

- Punto de ebullición: 502.8 °C at 760 mmHg

- Punto de inflamación: 257.9 °C

- PSA: 47.45000

- Logp: 5.03000

3-Bromo-1-(p-toluenesulfonyl)indole Información de Seguridad

3-Bromo-1-(p-toluenesulfonyl)indole Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Bromo-1-(p-toluenesulfonyl)indole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | B688463-100mg |

3-Bromo-1-(p-toluenesulfonyl)indole |

90481-77-9 | 100mg |

$ 64.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062009-1g |

3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |

90481-77-9 | 98% | 1g |

¥244.00 | 2024-04-26 | |

| Chemenu | CM147240-5g |

3-bromo-1-tosyl-1H-indole |

90481-77-9 | 95%+ | 5g |

$*** | 2023-03-31 | |

| Chemenu | CM147240-100g |

3-bromo-1-tosyl-1H-indole |

90481-77-9 | 95%+ | 100g |

$*** | 2023-03-31 | |

| Chemenu | CM147240-25g |

3-bromo-1-tosyl-1H-indole |

90481-77-9 | 95% | 25g |

$223 | 2021-08-05 | |

| abcr | AB273212-1 g |

3-Bromo-1-(p-toluenesulfonyl)indole; 95% |

90481-77-9 | 1 g |

€76.00 | 2023-07-20 | ||

| A2B Chem LLC | AB64366-100g |

3-Bromo-1-(p-toluenesulfonyl)indole |

90481-77-9 | 98% | 100g |

$662.00 | 2024-05-20 | |

| abcr | AB273212-1g |

3-Bromo-1-(p-toluenesulfonyl)indole, 95%; . |

90481-77-9 | 95% | 1g |

€76.00 | 2025-02-18 | |

| A2B Chem LLC | AB64366-5g |

3-Bromo-1-(p-toluenesulfonyl)indole |

90481-77-9 | 98% | 5g |

$86.00 | 2024-05-20 | |

| Crysdot LLC | CD11020724-5g |

3-Bromo-1-tosyl-1H-indole |

90481-77-9 | 95+% | 5g |

$68 | 2024-07-19 |

3-Bromo-1-(p-toluenesulfonyl)indole Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Trifluorotoluene ; 4 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Tripotassium phosphate , Tetrabutylammonium tribromide Solvents: Acetonitrile ; 2 h, 100 °C

Referencia

- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids, Chemical Science, 2018, 9(15), 3860-3865

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C

Referencia

- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors, European Journal of Medicinal Chemistry, 2012, 55, 32-38

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 0 °C

1.2 4 h, rt

1.3 Reagents: Water ; 0 °C

2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C

1.2 4 h, rt

1.3 Reagents: Water ; 0 °C

2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C

Referencia

- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors, European Journal of Medicinal Chemistry, 2012, 55, 32-38

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C

1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C

1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

Referencia

- Total synthesis of carbazomycin G by a thermal ring expansion/self-redox reaction cascade, European Journal of Organic Chemistry, 2014, 2014(17), 3715-3718

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[2-(diphenylphosphinothioyl)phenyl]thioure… Solvents: Dibromomethane , Chloroform-d ; 20 min, rt

1.2 Reagents: 2-Methyl-2-butene ; rt

1.2 Reagents: 2-Methyl-2-butene ; rt

Referencia

- Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic Bromination, JACS Au, 2022, 2(4), 793-800

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Dimethyl sulfoxide , Lithium bromide Solvents: Acetic acid ; 8 h, rt → 100 °C

Referencia

- Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of Organoborons, Chemistry - A European Journal, 2021, 27(4), 1297-1300

Métodos de producción 8

Condiciones de reacción

1.1 24 h, rt

Referencia

- 2-Hydroxyindoline-3-triethylammonium Bromide: A Reagent for Formal C3-Electrophilic Reactions of Indoles, Organic Letters, 2017, 19(16), 4275-4278

3-Bromo-1-(p-toluenesulfonyl)indole Raw materials

- Boc-NH-PEG1-OH

- 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid

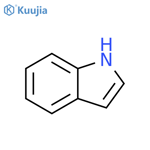

- Indole

- 1-(p-Toluenesulfonyl)indole

3-Bromo-1-(p-toluenesulfonyl)indole Preparation Products

3-Bromo-1-(p-toluenesulfonyl)indole Literatura relevante

-

1. Back matter

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole) Productos relacionados

- 891100-76-8(3-methoxy-N-{4-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide)

- 2158500-16-2(2,4-dimethyl-6-(oxan-4-yl)piperidine)

- 2137731-40-7(8-Methyl-2-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol)

- 2137596-29-1(Benzonitrile, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-)

- 167960-11-4(2-bromo-4-ethenyl-1-methylbenzene)

- 2097862-08-1(N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide)

- 90685-65-7(8-Methyl-1,7-naphthyridine)

- 1353979-67-5(4-Iodopiperidine hydrochloride)

- 1247174-33-9(2-hydroxy-2-(pyridin-4-yl)propanoic acid)

- 113282-37-4(Forchlorofenuron)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:90481-77-9)3-Bromo-1-(p-toluenesulfonyl)indole

Pureza:99%

Cantidad:100g

Precio ($):609.0